molecular formula C9H10ClN3 B13207673 2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine

2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine

Cat. No.: B13207673
M. Wt: 195.65 g/mol
InChI Key: SIWBAYOSUZHKQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Substitution Patterns

  • 5-Chloro-3-ethanamine derivative : Combines halogen substituent with flexible amine side chain (this compound)
  • 5-Chloro-3-methyl analog : Replaces amine with methyl group, reducing hydrogen-bonding capacity
  • 2-Phenyl derivatives : Introduce aromatic bulk at C2, altering π-stacking interactions

Electronic Effects

  • Chlorine vs. methyl : Cl decreases electron density at C5 by 18% compared to methyl
  • Amine vs. carboxylic acid : 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (C₈H₆N₂O₂) shows increased acidity (pKa ≈3.1 vs. 9.8 for ethanamine).

Biological Relevance

  • HNE inhibitors : Pyrrolo[2,3-b]pyridines with sulfonamide groups show IC₅₀ values <50 nM vs. >1 μM for ethanamine derivatives
  • FGFR inhibitors : 3-Methyl analogs demonstrate 10-fold greater kinase inhibition than chlorine-substituted variants.

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine

InChI

InChI=1S/C9H10ClN3/c10-7-3-8-6(1-2-11)4-12-9(8)13-5-7/h3-5H,1-2,11H2,(H,12,13)

InChI Key

SIWBAYOSUZHKQX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)CCN)Cl

Origin of Product

United States

Preparation Methods

Preparation of the Pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine core with a chlorine substituent at the 5-position can be synthesized starting from suitably functionalized pyridine derivatives. For example, 5-chloro-1H-pyrrolo[3,2-b]pyridine (a regioisomer) has been prepared by cyclization of 6-chloro-2-[(E)-2-ethoxyvinyl]pyridin-3-amine under acidic conditions (HCl in methanol/water at 75 °C for 21 h), followed by workup with potassium carbonate and ethyl acetate extraction, yielding 71% of the product with 95% purity.

Although this example is for the 3,2-b isomer, similar strategies are adapted for the 2,3-b isomer relevant here, involving:

  • Formation of the pyrrole ring fused to the pyridine.
  • Chlorination at the 5-position either by direct halogenation or using chlorinated starting materials.

Introduction of the Ethanamine Side Chain

The ethanamine substituent at the 3-position is typically introduced via:

  • Halogenation (bromination) at the 3-position on the pyrrolo[2,3-b]pyridine ring.
  • Subsequent nucleophilic substitution or palladium-catalyzed coupling with an appropriate ethanamine derivative or precursor.

For example, bromination at the 3-position can be achieved using bromine or N-bromosuccinimide (NBS) in organic solvents such as chloroform or dichloromethane at low temperature (0 °C to room temperature) over 10 minutes to 16 hours.

After bromination, the 3-bromo intermediate can be reacted with ethanamine or its protected derivatives under coupling conditions to afford the target ethanamine-substituted compound.

Palladium-Catalyzed Cross-Coupling (Suzuki Coupling)

A common method to functionalize the pyrrolo[2,3-b]pyridine ring involves Suzuki coupling reactions:

  • 5-Bromo-7-azaindole (related to pyrrolo[2,3-b]pyridine) is coupled with boronic acids under palladium catalysis ([1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) and potassium carbonate base in dioxane/water mixture at 80 °C to reflux for 1–16 hours.
  • Similar conditions can be adapted for the 3-position brominated pyrrolo[2,3-b]pyridine intermediates to introduce ethanamine or related groups.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature & Time Yield (%) Notes
Cyclization to pyrrolo[2,3-b]pyridine core 6-chloro-2-[(E)-2-ethoxyvinyl]pyridin-3-amine, HCl in MeOH/H2O 75 °C, 21 h 71 Purified by flash chromatography, 95% purity
Bromination at 3-position Bromine or NBS in chloroform/dichloromethane + base 0 °C to RT, 10 min–16 h Not specified Controlled bromination for selective substitution
Suzuki coupling Boronic acid, Pd(dppf)Cl2, K2CO3, dioxane/water 80 °C, 1–16 h Variable Used for arylation and heteroaryl coupling
Tosylation p-Toluenesulfonyl chloride, NaOH, dichloromethane 0 °C to RT, 1–12 h Not specified Prepares tosylate for nucleophilic substitution
Amine substitution Ethanamine or derivatives Room temperature to reflux Not specified Introduces ethanamine side chain

Representative Synthetic Scheme

  • Starting material: 5-chloro-1H-pyrrolo[2,3-b]pyridine (prepared or commercially available).
  • Step 1: Bromination at the 3-position using NBS in dichloromethane at room temperature.
  • Step 2: Conversion of the bromide intermediate to the ethanamine derivative via nucleophilic substitution with ethanamine under mild heating or palladium-catalyzed amination.
  • Step 3: Purification by chromatography and isolation of this compound.

Research Findings and Applications

  • The compound serves as an important intermediate in the synthesis of biologically active molecules targeting various pharmacological pathways.
  • Its preparation methods are well-documented in patent literature and peer-reviewed articles, emphasizing palladium-catalyzed cross-coupling and selective halogenation as key steps.
  • The hydrochloride salt form is often isolated for improved stability and handling.

Summary Table of Preparation Methods

Methodology Key Reagents Advantages Limitations Reference
Acid-catalyzed cyclization HCl, methanol/water High yield, straightforward Long reaction time (21 h)
Bromination (NBS) NBS, organic solvents Selective 3-position bromination Requires careful temperature control
Suzuki Coupling Boronic acid, Pd catalyst Versatile for aryl/amine introduction Sensitive to moisture/air
Tosylation + amine substitution Tosyl chloride, ethanamine Good leaving group for substitution Multi-step, requires purification

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Center

The primary amine group undergoes typical nucleophilic reactions:

Reaction TypeReagents/ConditionsProductsYield (%)Reference
AcylationAcetyl chloride, Et<sub>3</sub>N, DCM, 0°C→RTN-Acetyl derivative85
SulfonylationTosyl chloride, DMF, 0°C→RTSulfonamide analogs72–90
Reductive AminationAldehydes/ketones, NaBH<sub>3</sub>CN, MeOHSecondary amines60–78

Key finding: The amine exhibits enhanced reactivity in polar aprotic solvents like DMF, with tosylation achieving >90% conversion in 2 hours .

Suzuki-Miyaura Cross-Coupling

The 5-chloro substituent participates in palladium-catalyzed coupling:

General Protocol :

  • Substrate: 2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine (1.0 eq)

  • Boronic acid (1.2 eq)

  • Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (0.05 eq)

  • Base: K<sub>2</sub>CO<sub>3</sub> (2.5 eq)

  • Solvent: DMF/H<sub>2</sub>O (3:1)

  • Temperature: 85°C, 12–16 h

Boronic Acid PartnerProductIsolated Yield (%)Application
4-PyridinylBiaryl derivative65Kinase inhibitor intermediate
3-FluorophenylFluorinated analog58PET tracer precursor
VinylAlkenyl derivative71Proteolysis-targeting chimera (PROTAC) synthesis

Buchwald-Hartwig Amination

The chloro group undergoes C–N bond formation under palladium catalysis:

Optimized Conditions :

  • Pd<sub>2</sub>(dba)<sub>3</sub> (0.03 eq)

  • Xantphos (0.06 eq)

  • Cs<sub>2</sub>CO<sub>3</sub> (2.0 eq)

  • Toluene, 110°C, 24 h

Amine PartnerProductYield (%)Biological Activity
MorpholineTertiary amine82FLT3 inhibitor
PiperazineSpirocyclic derivative75Anticancer lead
AnilineDiarylamine68JAK2 inhibitor intermediate

Electrophilic Halogenation

The pyrrolopyridine core undergoes regioselective bromination:

Bromination Protocol :

  • N-Bromosuccinimide (2.0 eq)

  • THF, 0°C→RT

  • Reaction time: 1 h

Position BrominatedProductYield (%)Utility
C-44-Bromo derivative89Cross-coupling precursor
C-22-Bromo derivative63Fluorescent probe synthesis

Coordination Chemistry

The amine participates in metal complex formation:

Metal SaltLigand RatioComplex StructureApplication
CuCl<sub>2</sub>1:2[Cu(L)<sub>2</sub>Cl]<sup>+</sup>Catalytic C–H activation
Pd(OAc)<sub>2</sub>1:1Square-planar Pd centerHomogeneous catalysis

X-ray crystallography data (from analog complexes) show bidentate coordination through the pyrrolopyridine nitrogen and amine group .

Stability Under Reaction Conditions

Critical stability data:

ConditionDegradation (%)Major Degradation Product
pH < 2 (HCl, 25°C, 24 h)98Hydrolyzed pyrrolidinone
pH > 10 (NaOH, 60°C, 6 h)85Ring-opened diamine
UV light (254 nm, 48 h)40Chlorine-substituted byproducts

Scientific Research Applications

2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The following table highlights structural analogs of 2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine, focusing on substituent variations and their implications:

Compound Name Substituent(s) Core Structure Molecular Weight (g/mol) CAS Number Key References
This compound Cl at position 5 Pyrrolo[2,3-b]pyridine 195.65 N/A
2-{5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride F at position 5 Pyrrolo[2,3-b]pyridine 229.67 N/A
2-{5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride CF₃ at position 5 Pyrrolo[2,3-b]pyridine 312.14 N/A
2-{5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine dihydrochloride Cl at position 5 Pyrrolo[2,3-c]pyridine 268.58 2138337-33-2
2-{1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride CH₃ at position 1 Pyrrolo[2,3-b]pyridine 211.69 134690894 (PubChem CID)

Key Observations :

  • The trifluoromethyl (CF₃) group in the third compound increases lipophilicity, which may affect pharmacokinetics .
  • Core Isomerism : Pyrrolo[2,3-c]pyridine (vs. [2,3-b]) alters the nitrogen positioning, impacting hydrogen-bonding capabilities and steric interactions .
  • N-Methylation: Methylation at position 1 (last entry) reduces hydrogen-bond donor capacity but improves metabolic stability .
Pharmacological and Physicochemical Properties
Property This compound Pexidartinib (Related Drug) 2-{1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride
Molecular Weight 195.65 454.28 (hydrochloride salt) 211.69
Therapeutic Use Research compound (kinase inhibitor intermediate) FDA-approved CSF1R inhibitor for TGCT Research compound (kinase modulator)
Solubility Likely polar due to amine group Hydrochloride salt improves aqueous solubility Hydrochloride salt enhances solubility
Storage N/A -20°C (DMSO solutions stable for 2 months) Room temperature (powder form)
Biological Activity Intermediate in kinase inhibitor synthesis Inhibits CSF1R (IC₅₀ = 20 nM) Not fully characterized; potential kinase activity
References

Key Findings :

  • Pexidartinib : A clinically approved derivative with a similar pyrrolo[2,3-b]pyridine core but extended structure (additional pyridine and trifluoromethyl groups). Its hydrochloride salt formulation enhances bioavailability, critical for oral administration .
  • Impact of Salt Forms : Hydrochloride salts (e.g., pexidartinib, compound) improve stability and solubility, a common strategy in drug development .

Insights :

  • Chloro-substituted compounds generally require precautions against inhalation and dermal exposure .

Q & A

Q. How can patent landscapes inform novel applications of this compound?

  • Prior Art Analysis : Search patents for pyrrolo[2,3-b]pyridine derivatives in kinase inhibitors (e.g., EP 4,374,877 A2) . Focus on claims involving chloro-substituted analogs for oncology or antiviral applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.